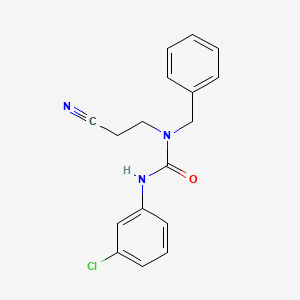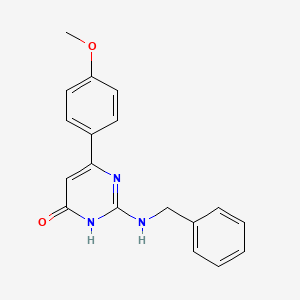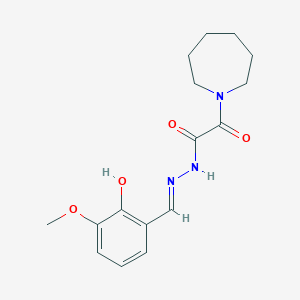![molecular formula C18H14N2 B6123674 N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
N-(2-methylphenyl)benzo[cd]indol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)benzo[cd]indol-2-amine is a chemical compound that belongs to the family of indoleamines. It is a derivative of the psychoactive drug, 5-MeO-DMT, and has been found to have a similar structure and mechanism of action. However, unlike 5-MeO-DMT, N-(2-methylphenyl)benzo[cd]indol-2-amine does not have any psychoactive effects. Instead, it has been found to have potential therapeutic uses due to its ability to interact with certain receptors in the brain.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)benzo[cd]indol-2-amine involves its interaction with certain receptors in the brain. It has been found to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. It has also been found to act as a sigma-1 receptor agonist, which is involved in the modulation of neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2-methylphenyl)benzo[cd]indol-2-amine has been found to have various biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. It has also been found to modulate the activity of certain ion channels and receptors, leading to changes in neuronal signaling and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methylphenyl)benzo[cd]indol-2-amine in lab experiments include its ability to interact with certain receptors in the brain, its potential therapeutic uses, and its relatively low toxicity. However, there are also limitations to its use, such as its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylphenyl)benzo[cd]indol-2-amine. One direction is to further investigate its potential therapeutic uses in the treatment of various conditions, such as depression, anxiety, and addiction. Another direction is to explore its mechanism of action in more detail, including its interactions with specific receptors and ion channels. Additionally, there is a need for further studies on the safety and toxicity of N-(2-methylphenyl)benzo[cd]indol-2-amine, as well as its pharmacokinetics and pharmacodynamics in vivo. Overall, N-(2-methylphenyl)benzo[cd]indol-2-amine has the potential to be a valuable tool in the development of new drugs for the treatment of various conditions.
Synthesemethoden
The synthesis of N-(2-methylphenyl)benzo[cd]indol-2-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-methylbenzo[cd]indole, which is then reacted with an amine to produce N-(2-methylphenyl)benzo[cd]indol-2-amine. The process requires careful monitoring of temperature, pressure, and reaction time to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)benzo[cd]indol-2-amine has been found to have potential therapeutic uses in the treatment of various conditions, including depression, anxiety, and addiction. It has been found to interact with certain receptors in the brain, such as the serotonin and sigma-1 receptors, which are involved in the regulation of mood, cognition, and behavior. Studies have shown that N-(2-methylphenyl)benzo[cd]indol-2-amine can modulate the activity of these receptors, leading to changes in neuronal signaling and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-1H-benzo[cd]indol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-6-2-3-10-15(12)19-18-14-9-4-7-13-8-5-11-16(20-18)17(13)14/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDNRNGOPAROBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)benzo[cd]indol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)

![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)

![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6123646.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)